molecular formula C23H34N2O B8243143 (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243143
M. Wt: 354.5 g/mol
InChI Key: GFDAWODKTKROOM-HRAATJIYSA-N
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Description

(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a dihydrooxazole ring, a pyridine moiety, and a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the dicyclopentylmethyl group. The dihydrooxazole ring is then formed through cyclization reactions involving appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyridine ring or the oxazole ring, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: Its unique properties can be exploited in the creation of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the development of specialized pharmaceuticals and advanced materials.

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-3-16(2)21-15-26-23(25-21)20-14-8-13-19(24-20)22(17-9-4-5-10-17)18-11-6-7-12-18/h8,13-14,16-18,21-22H,3-7,9-12,15H2,1-2H3/t16-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDAWODKTKROOM-HRAATJIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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